molecular formula C7H8ClNO4S2 B1597159 Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 89694-92-8

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1597159
CAS No.: 89694-92-8
M. Wt: 269.7 g/mol
InChI Key: CHGYKFWENBEGJU-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with significant importance in various fields of research and industry. This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction with Chlorosulfonic Acid: The 4-methyl-1,3-thiazole-5-carboxylic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C.

    Esterification: The resulting chlorosulfonyl derivative is then esterified with ethanol to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.

    Oxidation Reactions: Oxidation of the thiazole ring can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction Reactions: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Often conducted using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution Products: Various substituted thiazole derivatives.

    Reduction Products: Sulfonamide derivatives.

    Oxidation Products: Sulfone derivatives.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    Ethyl 2-(chlorosulfonyl)-4-methylthiazole-5-carboxylate: Similar structure but different substituents on the thiazole ring.

    Ethyl 2-(chlorosulfonyl)-4-phenylthiazole-5-carboxylate: Contains a phenyl group instead of a methyl group.

    Ethyl 2-(chlorosulfonyl)-4-ethylthiazole-5-carboxylate: Contains an ethyl group instead of a methyl group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.

Properties

IUPAC Name

ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S2/c1-3-13-6(10)5-4(2)9-7(14-5)15(8,11)12/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGYKFWENBEGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381571
Record name Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89694-92-8
Record name Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorosulfonyl-4-methyl-thiazole-5-carboxylic acid ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

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